molecular formula C11H11BrO2 B7814993 4-Bromo-indan-1-one 1,2-ethanediol ketal

4-Bromo-indan-1-one 1,2-ethanediol ketal

Cat. No. B7814993
M. Wt: 255.11 g/mol
InChI Key: HITPOULJTOZRAU-UHFFFAOYSA-N
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Description

“4-Bromo-indan-1-one 1,2-ethanediol ketal” is a chemical compound with the molecular formula C11H11BrO21. It has a molecular weight of 255.1112. The IUPAC name for this compound is 4-bromo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane]12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Bromo-indan-1-one 1,2-ethanediol ketal”. However, similar compounds like “4-Bromo-1-indanone” are used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics3.



Molecular Structure Analysis

The InChI code for “4-Bromo-indan-1-one 1,2-ethanediol ketal” is 1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H212. This code provides a unique representation of the compound’s molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-indan-1-one 1,2-ethanediol ketal” are not available in the current data. However, related compounds like “4-Bromo-1-indanone” are used in the synthesis of various pharmaceutical compounds3.



Physical And Chemical Properties Analysis

“4-Bromo-indan-1-one 1,2-ethanediol ketal” is a yellow liquid4. It has a purity of 96%4 and is stored at a temperature of 2-8°C2.


Future Directions

As for future directions, there is no specific information available. However, given its structural similarity to other bromo-indanones, it could potentially be used in the synthesis of various pharmaceutical compounds3.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITPOULJTOZRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C(=CC=C3)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-indan-1-one 1,2-ethanediol ketal

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